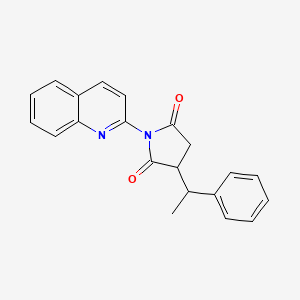
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as PQP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PQP is a pyrrolidine derivative, which has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to modulate the levels of various neurotransmitters and protect against oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and modulate the levels of various neurotransmitters. Additionally, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have a low toxicity profile in preclinical studies.
实验室实验的优点和局限性
One advantage of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its potential therapeutic applications in various diseases and conditions. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate the mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential therapeutic applications in various diseases and conditions. Another direction is to develop more efficient synthesis methods for 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its derivatives. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione for therapeutic purposes. Finally, research on the pharmacokinetics and pharmacodynamics of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is needed to better understand its potential clinical applications.
合成方法
The synthesis of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 2-quinolinecarboxaldehyde with 3-(1-phenylethyl)pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction results in the formation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione as a white solid with a melting point of 238-240 °C.
科学研究应用
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
3-(1-phenylethyl)-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)17-13-20(24)23(21(17)25)19-12-11-16-9-5-6-10-18(16)22-19/h2-12,14,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHODWZWDSSKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethyl)-1-(quinolin-2-YL)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)
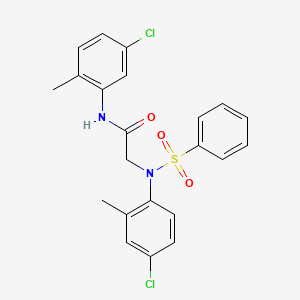

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)

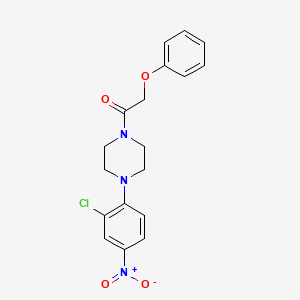
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
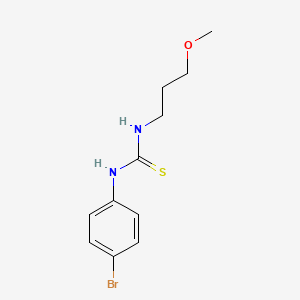
![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
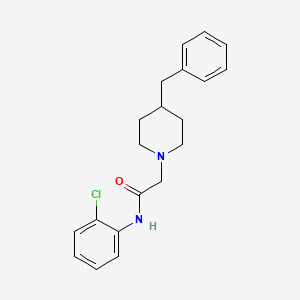
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)